EGREGIACHLORIDE B
Description
Egregiachloride B (chemical formula: C₁₈H₂₇ClO₃; molecular weight: 326.164873 g/mol) is a chlorinated eicosanoid classified under the lipid subclass of eicosanoids (FA03) . It is structurally characterized by a 20-carbon backbone with a chlorine substituent, hydroxyl groups, and a cyclic ether moiety. This compound, along with its analog Egregiachloride A, is cataloged in the Lipid Maps Structure Database (LMSD) under LMFA03120053 and LMFA03120052, respectively .
Eicosanoids are oxygenated derivatives of polyunsaturated fatty acids, often involved in inflammatory and immune responses. The presence of chlorine in this compound may enhance its stability and bioavailability compared to non-halogenated analogs, a feature common in bioactive marine natural products.
Properties
CAS No. |
152607-08-4 |
|---|---|
Molecular Formula |
C9H12O5 |
Synonyms |
EGREGIACHLORIDE B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Egregiachloride A
Egregiachloride A (LMFA03120052) shares the same molecular formula (C₁₈H₂₇ClO₃) and weight (326.164873 g/mol) as Egregiachloride B, indicating they are structural isomers . The critical distinction lies in the positioning of functional groups:
- Chlorine Substituent : this compound likely features chlorine at a distinct carbon position compared to Egregiachloride A, altering its electronic and steric properties.
- Hydroxyl and Ether Groups : Variations in hydroxylation patterns or ether ring size could influence solubility and receptor binding affinity.
Functional Analogs: 15S-Hydroperoxy-PGD₂ and 5S,12S-DiHETE
These non-chlorinated eicosanoids (Table 1) share a 20-carbon backbone but lack halogenation. Key differences include:
- Reactive Functional Groups : 15S-Hydroperoxy-PGD₂ (C₂₀H₃₂O₆) contains a hydroperoxy group, making it highly reactive in oxidative stress pathways .
- Dihydroxylation : 5S,12S-DiHETE (C₂₀H₃₂O₄) has two hydroxyl groups, typical of pro-resolving mediators in inflammation .
Table 1: Comparative Analysis of this compound and Selected Eicosanoids
| Compound | Chemical Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Role |
|---|---|---|---|---|
| This compound | C₁₈H₂₇ClO₃ | 326.164873 | Cl⁻, OH, cyclic ether | Putative signaling molecule |
| Egregiachloride A | C₁₈H₂₇ClO₃ | 326.164873 | Cl⁻, OH, cyclic ether | Structural isomer (role N/A) |
| 15S-Hydroperoxy-PGD₂ | C₂₀H₃₂O₆ | 368.219890 | Hydroperoxy, ketone | Oxidative stress mediator |
| 5S,12S-DiHETE | C₂₀H₃₂O₄ | 336.230058 | Dihydroxyl | Anti-inflammatory resolution |
Halogenated Lipids: Broader Context
Chlorinated lipids like this compound are rare compared to brominated marine compounds (e.g., bromophenols). Chlorine’s smaller atomic radius and higher electronegativity may confer distinct pharmacokinetic properties, such as increased metabolic stability but reduced volatility compared to brominated analogs .
Q & A
Basic Research Questions
Q. What established protocols ensure reproducible synthesis of Egregiachloride B in laboratory settings?
- Methodological Answer : Synthesis protocols should detail reaction conditions (temperature, solvent, catalysts), purification steps (e.g., column chromatography, recrystallization), and characterization methods (e.g., NMR, HPLC). Experimental sections must explicitly describe deviations from standard procedures, such as inert atmosphere requirements or exothermic reaction controls. Purity validation (>95%) via elemental analysis or mass spectrometry is critical. Journals often require concise protocols in the main text, with exhaustive details (e.g., solvent ratios, reaction timelines) in supplementary materials .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Use H/C NMR to confirm molecular structure, FT-IR for functional group analysis, and X-ray crystallography for absolute stereochemistry determination. Chromatographic purity assessments via HPLC or GC-MS should specify column type, mobile phase, and detection wavelength. For novel derivatives, high-resolution mass spectrometry (HRMS) is mandatory. Cross-reference spectral data with literature to validate consistency, and report all instrument parameters to enable replication .
Q. How should researchers conduct a rigorous literature review on this compound’s bioactivity?
- Methodological Answer : Begin with systematic searches in databases like PubMed, Scopus, and Web of Science using Boolean operators (e.g., "this compound AND cytotoxicity"). Prioritize peer-reviewed articles over preprints. Use citation tracking to identify seminal studies. Differentiate between primary sources (original research) and secondary reviews; critically appraise methodologies (e.g., cell lines used, dose ranges) to assess data reliability. Scoping reviews are suitable for mapping preliminary evidence, while systematic reviews with meta-analyses are ideal for quantitative synthesis .
Q. What ethical and data management practices are essential for this compound research?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. Use encrypted repositories (e.g., Zenodo) for raw spectra and chromatograms. Maintain lab notebooks with timestamped entries and version-controlled electronic records. Ethically, disclose conflicts of interest (e.g., funding sources) and ensure compliance with institutional review boards if human/animal studies are involved .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Perform a meta-analysis to quantify variability, stratifying by experimental parameters (e.g., cell viability assay type, exposure duration). Validate findings using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity tests). Investigate batch-to-batch compound variability via purity reanalysis. Cross-validate with in vivo models if discrepancies persist. Transparently report all confounding factors (e.g., solvent effects, endotoxin contamination) in publications .
Q. What integrative strategies combine computational modeling with experimental studies of this compound’s reaction mechanisms?
- Methodological Answer : Employ density functional theory (DFT) to predict reaction pathways, followed by kinetic studies (e.g., stopped-flow spectroscopy) to validate intermediates. Use molecular docking to hypothesize binding modes, then confirm via site-directed mutagenesis or crystallography. Ensure computational parameters (e.g., basis sets, solvation models) align with experimental conditions. Publish raw simulation files and code repositories for peer validation .
Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound’s pharmacological effects?
- Methodological Answer : Integrate omics technologies (transcriptomics/proteomics) to identify target pathways, validated by CRISPR-Cas9 knockout models. Use isotopic labeling (e.g., C-Egregiachloride B) for metabolic tracing in pharmacokinetic studies. Collaborate with clinical researchers to correlate in vitro findings with patient-derived data. Apply advanced statistics (e.g., Bayesian inference) to model dose-response relationships across biological replicates .
Q. What advanced statistical methods address variability in this compound’s physicochemical stability data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify stability-influencing factors (pH, temperature). Use accelerated stability testing with Arrhenius modeling to predict shelf life. For non-linear degradation kinetics, employ mixed-effects models. Report confidence intervals and effect sizes to contextualize variability. Share raw datasets in standardized formats (e.g., .csv) to facilitate reanalysis .
Methodological Resources
- Data Presentation : Structure results using tables comparing synthetic yields, spectral data, and bioactivity IC values across studies. Include error margins and statistical significance indicators (e.g., asterisks for p-values) .
- Reproducibility Checklists : Follow journal-specific guidelines (e.g., Beilstein’s experimental section rules) to ensure methodological transparency .
- Ethical Reporting : Use COPE (Committee on Publication Ethics) guidelines for authorship, data integrity, and plagiarism checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
